1,2,3,4-tetrahydronaphthalene-2,7-diol
Description
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Properties
CAS No. |
303185-87-7 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Tetrahydronaphthalene Chemistry and Diol Systems
1,2,3,4-Tetrahydronaphthalene (B1681288), commonly known as tetralin, is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclohexane (B81311) ring. nih.gov This structural motif is a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for the development of a wide array of functionalized molecules. The partial saturation of the naphthalene (B1677914) core imparts a unique combination of aromatic and aliphatic characteristics, influencing its reactivity and conformational flexibility.
Diol systems, compounds containing two hydroxyl (-OH) groups, are of paramount importance in organic chemistry. Their ability to form hydrogen bonds and act as nucleophiles or precursors to other functional groups makes them valuable intermediates in synthesis. The relative positioning of the hydroxyl groups on a carbon framework dictates the chemical and physical properties of the diol, influencing its reactivity, polarity, and potential for intramolecular interactions. In the case of tetrahydronaphthalene diols, the placement of the hydroxyl groups on either the aromatic or the saturated ring, and their specific positions, gives rise to a diverse family of isomers with distinct properties.
Historical Development of Research on Tetrahydronaphthalene Diols
Research into tetrahydronaphthalene derivatives has a rich history, initially driven by their presence in coal tar and their utility as solvents and synthetic intermediates. nih.gov The exploration of tetralin-based structures in medicinal chemistry has led to the development of compounds with a range of biological activities. nih.gov
The study of tetrahydronaphthalene diols has largely focused on isomers where the hydroxyl groups are located on the saturated portion of the molecule, such as 1,2- and 2,3-diols, or on the aromatic ring in positions that facilitate certain biological interactions, like the 5,6- and 6,7-diols. For instance, derivatives of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol have been synthesized and investigated for their potential as dopamine (B1211576) receptor agonists. researchgate.netresearchgate.net The synthesis and properties of other isomers, such as 1,5-dihydroxy-1,2,3,4-tetrahydronaphthalene, have also been documented. chemicalbook.comsigmaaldrich.com However, a comprehensive historical account of research specifically focused on 1,2,3,4-tetrahydronaphthalene-2,7-diol is conspicuously absent from the scientific literature, suggesting it has not been a primary target of investigation.
Significance of the Dihydroxyl Functionality at the 2,7 Positions in Molecular Design
The unique arrangement of the hydroxyl groups in 1,2,3,4-tetrahydronaphthalene-2,7-diol, with one on the aliphatic ring (position 2) and the other on the aromatic ring (position 7), presents a distinct set of properties compared to other isomers. This positioning would influence the molecule's electronic and steric characteristics, offering potential for novel applications in molecular design.
The hydroxyl group at the 7-position, being attached to the aromatic ring, would act as an electron-donating group, influencing the reactivity of the benzene (B151609) ring towards electrophilic substitution. The hydroxyl group at the 2-position on the saturated ring introduces a chiral center, meaning the compound can exist as enantiomers. This stereochemical feature is of significant interest in the design of chiral ligands for asymmetric catalysis and for developing stereospecific interactions with biological targets.
The presence of both an alcoholic and a phenolic hydroxyl group in the same molecule opens up possibilities for differential reactivity, allowing for selective functionalization at either position. This could be advantageous in the synthesis of complex molecules where precise control over reactivity is crucial.
Current Research Gaps and Future Perspectives for 1,2,3,4 Tetrahydronaphthalene 2,7 Diol
Strategies for the Construction of the Tetrahydronaphthalene Scaffold
The formation of the 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) core is a critical first step in the synthesis of the target diol. Methodologies often begin with appropriately substituted naphthalene (B1677914) precursors or employ cycloaddition and annulation reactions to build the fused ring system.
Catalytic Hydrogenation Routes from Naphthalene Precursors
A primary and direct method for synthesizing the tetrahydronaphthalene scaffold is the partial hydrogenation of naphthalene derivatives. The selective reduction of one of the aromatic rings of a naphthalene precursor, such as 2,7-dihydroxynaphthalene (B41206), presents a straightforward approach to the desired tetralin structure.
The choice of catalyst and reaction conditions is paramount to achieve high selectivity for the tetrahydronaphthalene product over the fully hydrogenated decalin derivative. Raney-Nickel (Ra-Ni) and ruthenium-on-carbon (Ru/C) are commonly employed catalysts for the hydrogenation of dihydroxynaphthalenes. nih.govnih.gov For instance, the hydrogenation of 2,7-dihydroxynaphthalene has been accomplished using a Raney-Nickel catalyst, resulting in a 63% yield of the corresponding decahydronaphthalene-2,7-diol, which implies that the tetrahydronaphthalene-2,7-diol is a key intermediate. nih.gov
A patented process describes the hydrogenation of naphthalene compounds in an aqueous alkaline solution using an alloy of a hydrogen-generating metal (like aluminum) and a catalytic metal (like nickel). acs.org This method has been specifically noted for the preparation of 2,7-dihydroxy-tetrahydronaphthalene. acs.org The reaction proceeds by the in-situ generation of hydrogen, which then reduces one of the aromatic rings of the naphthalene substrate.
| Precursor | Catalyst/Reagents | Conditions | Product | Yield | Reference |
| 2,7-Dihydroxynaphthalene | Raney-Nickel | - | Decahydronaphthalene-2,7-diol | 63% | nih.gov |
| Naphthalene compound | Alkali, Al/Ni alloy | Aqueous solution | Tetrahydronaphthalene derivative | Not specified | acs.org |
Cycloaddition and Annulation Approaches
Cycloaddition and annulation reactions offer powerful and versatile alternatives for constructing the tetrahydronaphthalene framework, often allowing for the introduction of functionality with a high degree of control. These methods typically involve the formation of the saturated six-membered ring onto a pre-existing benzene (B151609) derivative.
One innovative approach involves an iron(III)-catalyzed reaction of aryl ketones bearing an α-carbonyl substituent. This method proceeds through the formation of a pyran intermediate, which then undergoes an iron(III)-catalyzed Friedel-Crafts alkylation to afford the tetrahydronaphthalene product in high yields. ethz.ch This strategy is distinct from traditional [4+2]-cycloadditions and is characterized by its operational simplicity.
Visible-light-mediated [4+2] cycloaddition of styrenes has also been developed for the synthesis of tetralin derivatives. This method utilizes an acridinium (B8443388) salt as a photocatalyst under blue LED irradiation. The presence of a disulfide cocatalyst is crucial to steer the reaction towards the [4+2] adduct over the [2+2] product, exhibiting excellent chemo- and regioselectivity.
More recent developments include a nitrogen deletion/Diels-Alder cascade reaction. In this strategy, the nitrogen deletion of an isoindoline (B1297411) derivative triggers the in-situ formation of an ortho-xylylene, which then undergoes a Diels-Alder cycloaddition with a dienophile to yield a substituted tetralin. mdpi.comnih.gov This method provides a novel pathway for the synthesis of functionalized tetralins.
| Reactants | Catalyst/Reagents | Method | Key Features | Reference |
| Aryl ketone with α-carbonyl substituent | FeCl₃ | Iron-catalyzed annulation | Forms pyran intermediate, high yields | ethz.ch |
| Styrenes | Acridinium salt, disulfide cocatalyst, blue LED | Visible-light-mediated [4+2] cycloaddition | High chemo- and regioselectivity | wikipedia.org |
| Isoindoline, dienophile | Anomeric amide | Nitrogen deletion/Diels-Alder cascade | In-situ formation of ortho-xylylene | mdpi.comnih.gov |
Regioselective and Stereoselective Introduction of Hydroxyl Groups at the 2,7-Positions
The precise placement of hydroxyl groups at the C2 and C7 positions of the tetrahydronaphthalene scaffold is a significant challenge. The strategies to achieve this often rely on the functionalization of precursors or the stereoselective dihydroxylation of unsaturated intermediates.
Directed Hydroxylation Techniques for Specific Positional Isomers
Direct and regioselective hydroxylation of a pre-formed, unactivated tetralin scaffold at the C2 and C7 positions is a synthetically challenging transformation. The aliphatic C-H bonds of the saturated ring are generally less reactive than the benzylic positions, and achieving selectivity at a specific non-benzylic carbon is difficult. Similarly, selective hydroxylation of the aromatic ring at the C7 position in the presence of the aliphatic ring requires specific directing groups or catalysts.
Consequently, the introduction of the hydroxyl groups at the 2- and 7-positions is more commonly achieved by utilizing precursors that already contain the oxygen functionalities. For example, starting with 2,7-dihydroxynaphthalene and selectively hydrogenating one ring, as discussed in section 2.1.1, directly installs the hydroxyl groups at the desired positions.
Alternatively, functionalization can be achieved through the transformation of other groups on a pre-formed tetralin ring. For instance, the oxidation of tetralins often leads to α-tetralones (oxidation at the benzylic position). nih.gov While this does not directly yield the 2,7-diol, it highlights the differential reactivity of the tetralin scaffold. The synthesis of the target diol generally necessitates a more strategic approach where the hydroxyl groups or their precursors are incorporated at an earlier stage of the synthesis.
Enantioselective and Diastereoselective Synthesis of this compound
The synthesis of enantiomerically pure or diastereomerically enriched this compound often involves the asymmetric dihydroxylation of a suitable unsaturated precursor, such as a dihydronaphthalene.
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. This reaction employs osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand. While direct application to 2,7-disubstituted dihydronaphthalenes is not extensively documented in the initial search results, the principle is highly relevant. The dihydroxylation of a dihydronaphthalene intermediate, potentially derived from the partial reduction of a 7-hydroxynaphthalene derivative, could provide a route to the chiral diol.
A significant advancement in this area is the development of a biomimetic iron catalyst for the syn-dihydroxylation of naphthalenes. ethz.ch This non-heme iron-dependent system mimics the action of naphthalene dioxygenase (NDO) and utilizes hydrogen peroxide as the oxidant. The catalyst demonstrates high reactivity and chemoselectivity for the syn-dihydroxylation, overcoming the aromaticity of the naphthalene ring. ethz.ch This approach offers a direct method to produce chiral cis-1,2-dihydroxy-1,2-dihydronaphthalene derivatives, which can then be further hydrogenated to the desired tetrahydronaphthalene diol.
The bioconversion of naphthalene using modified strains of Pseudomonas fluorescens can produce cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov This chiral intermediate can then be converted in a three-step synthesis to (2R,3R)-dihydroxy-1,2,3,4-tetrahydronaphthalene. nih.gov This chemoenzymatic approach provides access to enantiomerically pure building blocks.
Dirhodium tetrakis((S)-N-dodecylbenzenesulfonyl)prolinate) has been shown to catalyze the reaction of 1,2-dihydronaphthalenes with methyl vinyldiazoacetates, leading to a formal double C-H activation and the generation of four new stereogenic centers with high stereoselectivity. While not a direct dihydroxylation, this method highlights the potential of chiral catalysts to control stereochemistry in the functionalization of dihydronaphthalene precursors.
| Precursor | Catalyst/Reagent | Method | Product Features | Reference |
| Naphthalene | [Fe(⁵⁻ᵗⁱᵖˢ³tpa)] | Biomimetic syn-dihydroxylation | syn-dihydroxylation of the aromatic ring | ethz.ch |
| Naphthalene | Pseudomonas fluorescens (modified strain) | Bioconversion | cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | nih.gov |
| 1,2-Dihydronaphthalenes | Rh₂(S-DOSP)₄ | Enantioselective double C-H activation | High stereoselectivity, four new stereogenic centers | |
| Alkenes | OsO₄, chiral quinine ligand | Sharpless Asymmetric Dihydroxylation | Enantioselective synthesis of vicinal diols |
Biocatalytic and Chemoenzymatic Synthetic Pathways
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. Chemoenzymatic pathways combine enzymatic steps with traditional chemical reactions, harnessing the strengths of both approaches.
The application of biocatalysis to the tetralin framework has been demonstrated through microbial metabolism. For instance, Corynebacterium sp. strain C125, when cultured with 1,2,3,4-tetrahydronaphthalene (tetralin) as the sole carbon source, is capable of hydroxylating the molecule. researchgate.netnih.gov The metabolic pathway involves an initial hydroxylation of the benzene ring to form a cis-dihydrodiol, which is then dehydrogenated by a NAD-dependent dehydrogenase to the corresponding naphthalene diol. researchgate.netnih.gov While this specific strain produces a 5,6-diol, the process illustrates the feasibility of using microorganisms or isolated enzymes to introduce hydroxyl groups onto the tetralin structure with high regio- and stereoselectivity.
Further research into enzymes like tetrahydroxynaphthalene reductase (T4HNR) from Magnaporthe grisea shows their utility in the asymmetric reduction of hydroxynaphthoquinones to create chiral diols. researchgate.net Such enzymes could potentially be engineered or selected for their ability to act on a suitable precursor to yield this compound. Chemoenzymatic strategies could involve a chemical synthesis of a tetralone precursor followed by a highly selective enzymatic reduction to furnish the desired diol.
Table 1: Example of Biocatalytic Transformation on the Tetralin Core
| Organism/Enzyme | Substrate | Product | Key Transformation Step | Reference |
| Corynebacterium sp. C125 | Tetralin | 5,6,7,8-Tetrahydro-1,2-naphthalene diol | Initial hydroxylation of the benzene nucleus | researchgate.netnih.gov |
| Tetrahydroxynaphthalene Reductase (T4HNR) | Hydroxynaphthoquinones | Chiral trihydroxy-tetralones | Asymmetric reduction of keto groups | researchgate.net |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. jddhs.com Its principles are integral to developing modern, sustainable synthetic routes.
A significant portion of waste in the chemical industry comes from solvents. jddhs.com Green chemistry advocates for the reduction of solvent use, or the replacement of traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids. Solvent-free reaction conditions, such as those employed in mechanochemistry or "Grindstone" techniques, represent an ideal approach. mdpi.com For example, the synthesis of 1,2,3,4-tetrahydropyrimidine derivatives has been successfully achieved using a solvent-less, one-pot method, highlighting a potential strategy for related heterocyclic systems. mdpi.com In syntheses of complex molecules like 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, procedural difficulties related to solvent removal have been noted, underscoring the importance of designing pathways that are efficient in their use of solvents from the outset. researchgate.net
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. youtube.com Reactions with high atom economy, such as additions, cycloadditions, and rearrangements, are inherently more sustainable as they generate less waste. nih.gov
In contrast, substitution and elimination reactions are often less atom-economical. nih.gov For the synthesis of the tetrahydronaphthalene skeleton, an iron(III)-catalyzed strategy has been developed that proceeds through the rearrangement of a 3,4-dihydro-2H-pyran intermediate. nih.gov This method is notable for its operational simplicity and high yields, representing a more atom-economical approach than classical multi-step sequences. nih.gov Designing a synthesis for this compound would ideally involve maximizing the use of such atom-economical reactions.
Table 2: General Comparison of Atom Economy by Reaction Type
| Reaction Type | General Description | Atom Economy | Reference |
| Addition | Reactants combine to form a single product. | 100% | nih.gov |
| Rearrangement | A molecule's skeleton is rearranged to form an isomer. | 100% | nih.gov |
| Substitution | Part of one molecule is replaced by another atom/group. | < 100% | nih.gov |
| Elimination | A pair of atoms/groups are removed from a molecule. | < 100% | nih.gov |
Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater consistency, and simplified scalability. uc.pt
Chemical Transformations of the Hydroxyl Groups
The two hydroxyl groups on the this compound skeleton are primary sites for chemical modification. Their nucleophilic character allows for reactions such as etherification and esterification, while their susceptibility to oxidation provides a pathway to carbonyl derivatives. Furthermore, under appropriate conditions, they can be replaced via nucleophilic substitution.
Etherification and Esterification Strategies
The conversion of the hydroxyl groups into ethers or esters is a common strategy to modify the polarity, solubility, and biological activity of diols.
Etherification can be achieved under various conditions. For instance, the Williamson ether synthesis, involving the deprotonation of the hydroxyl groups with a base to form alkoxides followed by reaction with an alkyl halide, is a classic method. Given the presence of two hydroxyl groups, selective mono-etherification or di-etherification can be achieved by controlling the stoichiometry of the reagents. In the synthesis of thiazoline-tetralin derivatives, a related starting material, 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide, is utilized, indicating the feasibility of forming ether linkages at the tetralin core. nih.gov Acid-catalyzed etherification using agents like 1,2-dimethoxyethane (B42094) has also been reported for hydroxyl compounds, offering an alternative route. rsc.org Furthermore, kinetic resolution of diols via asymmetric etherification, catalyzed by a chiral phosphoric acid, has been demonstrated for the synthesis of natural products, a strategy that could potentially be applied to achieve enantioselective etherification of this compound. chemistryviews.org
Esterification of this compound can be accomplished through several methods, including the Fischer esterification with a carboxylic acid under acidic catalysis. masterorganicchemistry.comresearchgate.net To achieve selective mono-esterification of symmetrical diols, various methods have been developed. One such method employs resin-bound triphenylphosphine, which allows for the efficient mono-esterification of symmetrical diols in excellent yields without the need for high dilution. researchgate.net Another approach involves the use of peptide coupling reagents like TBTU, TATU, or COMU in the presence of organic bases, which can achieve selective monoesterification of diols and polyols. organic-chemistry.org The choice of acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, can also influence the site selectivity of the acylation reaction in diols. nih.gov
Table 1: Comparison of Etherification and Esterification Methods for Diols
| Reaction | Reagents and Conditions | Selectivity | Advantages | Potential Application to this compound |
| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide | Mono- or di-etherification control via stoichiometry | Well-established, versatile | Synthesis of alkyl ethers |
| Acid-Catalyzed Etherification | Acid catalyst, Etherifying agent (e.g., 1,2-dimethoxyethane) | Generally less selective for diols | Milder conditions for some substrates | Formation of methyl ethers |
| Asymmetric Etherification | Chiral Phosphoric Acid Catalyst | Enantioselective mono-etherification | Access to chiral ethers | Kinetic resolution of racemic diol |
| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Typically forms di-ester with excess acid | Simple, atom-economical | Synthesis of polyester (B1180765) precursors |
| Selective Mono-esterification | Resin-bound Triphenylphosphine or Peptide Coupling Reagents | High for mono-esterification | High yields, easy purification | Synthesis of mono-functionalized derivatives |
Selective Oxidation Reactions to Carbonyl Derivatives
The hydroxyl groups of this compound can be oxidized to the corresponding carbonyl compounds. The secondary alcohol at the 2-position would yield a ketone, while the phenolic hydroxyl at the 7-position would be more resistant to oxidation under mild conditions, potentially allowing for selective oxidation.
Various oxidizing agents can be employed for the selective oxidation of diols. For vicinal diols (1,2-diols), periodic acid (HIO4) is a highly specific reagent that cleaves the carbon-carbon bond between the hydroxyl groups to form two carbonyl compounds. However, for non-vicinal diols like this compound, other methods are required. Dimethyltin(IV)dichloride has been used as a catalyst for the selective oxidation of 1,2-diols to α-hydroxyketones in water, using dibromoisocyanuric acid (DBI) or bromine as the oxidant. rsc.org This method involves the formation of a stannylene acetal, which activates the diol moiety and enhances selectivity. rsc.org Such a strategy could potentially be adapted for the selective oxidation of the secondary alcohol in this compound.
Nucleophilic Substitution Reactions and Formation of Halogenated Analogs
The direct nucleophilic substitution of hydroxyl groups is generally difficult due to the poor leaving group ability of the hydroxide (B78521) ion. Therefore, conversion of the hydroxyl groups into better leaving groups, such as tosylates or mesylates, is typically required. Subsequent reaction with a nucleophile, such as a halide ion, can then lead to the formation of halogenated analogs.
Alternatively, nucleophilic aromatic substitution (SNA) can be considered for the phenolic hydroxyl group. However, SNA reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. libretexts.org In the case of this compound, the hydroxyl group itself is an electron-donating group, making the aromatic ring less susceptible to nucleophilic substitution. wikipedia.orglibretexts.org Therefore, direct displacement of the phenolic hydroxyl group by a halogen via an SNA mechanism is unlikely. More feasible routes to halogenated aromatic analogs would involve electrophilic aromatic substitution (see section 3.2.1) or conversion of the hydroxyl group to a better leaving group followed by nucleophilic substitution. Dynamic nucleophilic aromatic substitution of tetrazines with phenols has been reported, showcasing a reversible covalent reaction that could inspire novel strategies. nih.gov
Modifications of the Tetrahydronaphthalene Ring System
The tetrahydronaphthalene scaffold itself offers opportunities for functionalization on both the aromatic and saturated rings.
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the electron-donating hydroxyl group at the 7-position and the alkyl substituent (the fused saturated ring). wikipedia.orglibretexts.org Both of these are ortho-, para-directing groups. organicchemistrytutor.comyoutube.com The hydroxyl group is a strong activating group, while the alkyl group is a weak activating group.
The directing effects of these two groups will influence the position of incoming electrophiles. The hydroxyl group at C-7 will direct electrophiles to the C-6 and C-8 positions. The fused alkyl ring at C-5 and C-8 will direct to the C-6 and C-7 positions. The combined effect would strongly favor substitution at the C-6 and C-8 positions, with the C-6 position being particularly activated due to the additive ortho-directing effect of the C-7 hydroxyl group and the para-directing effect of the alkyl ring junction.
Common EAS reactions that could be applied include:
Halogenation: Introduction of bromine or chlorine using reagents like Br2 or Cl2 with a Lewis acid catalyst.
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be complicated by the presence of the hydroxyl groups which can react with the Lewis acid catalyst.
Functionalization of the Saturated Ring via C-H Activation
The saturated portion of the tetrahydronaphthalene ring contains benzylic C-H bonds at the C-1 and C-4 positions, which are known to be more reactive than other aliphatic C-H bonds. wikipedia.org Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, offer powerful tools for the direct functionalization of these positions. mdpi.com
For example, cyclative C(sp³)–H/C(sp²)–H coupling reactions of free aliphatic acids have been developed to construct tetralin scaffolds. nih.govresearchgate.net This type of reaction involves the activation of a C(sp³)–H bond on a side chain and a C(sp²)–H bond on an aromatic ring to form a new C-C bond, leading to cyclization. nih.govresearchgate.net While this is an intramolecular example, it highlights the potential for intermolecular C-H functionalization of the saturated ring of this compound. Palladium-catalyzed C-H functionalization is a prominent strategy, often utilizing directing groups to control regioselectivity. researchgate.net The development of new chiral ligands has also enabled enantioselective C-H activation, which could be applied to introduce chirality into the saturated ring. mdpi.com
Table 2: Summary of Potential Derivatization Reactions
| Reaction Type | Target Site | Typical Reagents | Expected Products |
| Etherification | Hydroxyl Groups | Base, Alkyl Halide | Ethers |
| Esterification | Hydroxyl Groups | Carboxylic Acid, Acid Catalyst | Esters |
| Oxidation | C-2 Hydroxyl Group | Selective Oxidizing Agent | Ketone at C-2 |
| Electrophilic Aromatic Substitution | Aromatic Ring (C-6, C-8) | Electrophile (e.g., Br₂, HNO₃) | Halogenated, Nitrated Derivatives |
| C-H Activation | Saturated Ring (C-1, C-4) | Transition Metal Catalyst | Alkylated, Arylated Derivatives |
Synthesis of Advanced Intermediates and Functionalized Analogs
The strategic functionalization of the this compound scaffold serves as a gateway to a diverse range of more complex molecules. The inherent reactivity of its hydroxyl groups, coupled with the stereochemical possibilities of the saturated ring, allows for its use as a versatile precursor in the assembly of advanced intermediates and novel molecular architectures.
Exploration of Complex Molecular Architectures
The 2,7-dioxygenated substitution pattern on a fused ring system is a key structural motif for the construction of intricate, three-dimensional molecular structures. A prime example is its role as a precursor to novel spiro-conjugated systems, which are of interest for their potential applications in organic optoelectronic devices due to their unique orthogonal π-systems that can enhance charge mobility and improve thermal stability. nih.gov
Research into novel thiophene (B33073) oligomers has led to the synthesis of a complex dispiro structure built around a central 2,7-dihydrooxepine (B14487404) ring, a close structural analog of the tetralin diol core. nih.gov The synthesis targets a specific A–D–A (Acceptor-Donor-Acceptor) type molecule, Dispiro[cyclopenta[2,1-b:3,4-b']dithiophene-4,4′-dithieno[3,2-c:2′,3′-e]oxepine-6′,4″-cyclopenta[2,1-b:3,4-b']dithiophene] (DSOCT). The formation of this highly complex, shape-persistent architecture is critically dependent on the regiochemistry of a key diol precursor. nih.gov
The crucial step involves an acid-catalyzed intramolecular dehydration of a diol. The 2,7-positioning of the hydroxyl-bearing side chains on the central ring directs the cyclization to form the seven-membered dihydrooxepine core. This process establishes a rigid, non-planar boat conformation, which is subsequently flanked by two spiro-linked dithiophene units. nih.gov Single-crystal X-ray diffraction analysis confirms the formation of this intricate structure, revealing a non-coplanar seven-membered ring with a mean dihedral angle of 71.45° between its constituent fragments. nih.gov This demonstrates how the specific 2,7-diol functionality is leveraged to create a sophisticated, multi-ring system with a defined three-dimensional shape.
Table 1: Key Intramolecular Cyclization for Complex Architecture Synthesis
| Precursor | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diol Precursor (A dithienyl-substituted diol) | BF3–OEt2, Dichloromethane (DCM), Room Temperature | Dihydrooxepine-dispiro Core (DSOCT) | 88% | nih.gov |
Role as a Precursor in Multi-Step Organic Syntheses
The utility of the 2,7-diol scaffold is further highlighted by its role as a key intermediate within a broader multi-step synthetic sequence. Its preparation and subsequent transformation are pivotal to achieving the final complex molecular target. In the synthesis of the DSOCT architecture, the journey begins with simpler, commercially available materials that are built up to form the crucial diol precursor. nih.gov
The synthesis starts with the preparation of a dithienyl ketone. This ketone is then subjected to a nucleophilic addition reaction with a lithiated thiophene derivative, generated in situ using n-butyllithium (n-BuLi), to form a tertiary alcohol. This process is performed twice to create a molecule with two such alcohol-functionalized thiophene units. The resulting diol is the direct precursor for the key cyclization step. nih.gov
Once the diol intermediate is synthesized and purified, it is treated with a Lewis acid, boron trifluoride etherate (BF3·OEt2), in dichloromethane. This reagent catalyzes a highly efficient intramolecular double dehydration reaction. The reaction proceeds selectively to form the seven-membered dihydrooxepine ring, yielding the target spiro-fused tetracyclic core in high yield. nih.gov The success of this entire synthetic strategy hinges on the successful formation and selective reactivity of the 2,7-diol precursor, demonstrating its critical role in the multi-step pathway.
Table 2: Selected Steps in a Multi-Step Synthesis Involving a 2,7-Diol Precursor
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Dithienyl Ketone | 1. n-BuLi, THF, -78 °C 2. Addition of a second thiophene derivative | Diol Precursor | nih.gov |
| 2 | Diol Precursor | BF3·OEt2, DCM | DSOCT Core Structure | nih.gov |
Role as a Monomer in Polymer Chemistry
The diol functionality of this compound theoretically allows it to act as a monomer in polymerization reactions. The incorporation of its partially hydrogenated bicyclic structure could impart unique thermal and mechanical properties to polymers.
Polycondensation Reactions for Specialty Polymers (e.g., Polyesters, Polycarbonates)
Polycondensation is a common method for producing polymers like polyesters and polycarbonates from diol monomers. However, extensive searches of scientific databases and patent literature did not yield any specific studies detailing the use of this compound in polycondensation reactions to create specialty polyesters or polycarbonates. While research exists on polymers derived from the aromatic precursor, naphthalene-2,7-diol, this data falls outside the scope of the specified saturated compound.
Impact of this compound Moiety on Polymer Architecture and Network Formation
The rigid and non-planar structure of the 1,2,3,4-tetrahydronaphthalene moiety would be expected to influence the resulting polymer's architecture, potentially affecting properties such as chain packing, crystallinity, and glass transition temperature. Despite this potential, there is no available published research that investigates or details the specific impact of incorporating the this compound moiety on polymer structure or network formation.
Building Block for Advanced Functional Materials
The unique stereochemistry and functional groups of this compound suggest its potential as a foundational unit for creating more complex, functional materials.
Design of Self-Assembled Structures Incorporating this compound
Self-assembly relies on specific non-covalent interactions between molecules to form ordered structures. The hydroxyl groups and the aromatic-alicyclic fused ring system of the compound could direct such interactions. Nevertheless, there are no specific research findings on the design or study of self-assembled structures that incorporate this compound.
Utilization in Ligand Design for Organometallic Catalysis
The diol functionality offers sites for coordination with metal centers, making this compound a potential candidate for ligand design in organometallic catalysis. The steric bulk and electronic properties of the tetrahydronaphthalene backbone could influence the activity and selectivity of a resulting catalyst. However, a review of the literature reveals no studies focused on the design, synthesis, or application of ligands derived from this compound for the purpose of organometallic catalysis.
While a patent exists that identifies this compound as a chemical entity, its application is described in the context of being a potential anti-inflammatory agent and not for materials science. google.comgoogle.com
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of 1,2,3,4-tetrahydronaphthalene-2,7-diol. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of individual atoms within the molecule.
While a complete experimental dataset for this compound is not publicly available, the following table outlines the expected ¹H and ¹³C NMR chemical shifts based on the analysis of similar substituted tetralin structures. The numbering convention used for the assignment of atoms is as follows:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~2.7-2.9 (m) | ~30-35 |
| 2 | ~3.8-4.0 (m) | ~65-70 |
| 3 | ~1.8-2.0 (m) | ~30-35 |
| 4 | ~2.6-2.8 (m) | ~25-30 |
| 4a | - | ~135-140 |
| 5 | ~6.8-7.0 (d) | ~110-115 |
| 6 | ~6.5-6.7 (dd) | ~115-120 |
| 7 | - | ~150-155 |
| 8 | ~6.9-7.1 (d) | ~125-130 |
| 8a | - | ~130-135 |
| 2-OH | Variable | - |
| 7-OH | Variable | - |
Note: Predicted values are based on data from analogous compounds and may vary based on solvent and experimental conditions. 'm' denotes a multiplet, 'd' a doublet, and 'dd' a doublet of doublets.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to elucidate the complete bonding framework, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons in the aliphatic ring (e.g., H-1 with H-2, H-2 with H-3, and H-3 with H-4). It would also show correlations between the aromatic protons (H-5, H-6, and H-8).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is invaluable for assigning the carbon signals based on their attached protons. For instance, the proton signal at ~3.8-4.0 ppm would show a cross-peak with the carbon signal at ~65-70 ppm, confirming the C-2 position.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for connecting the different spin systems within the molecule. For example, the protons at C-1 would show correlations to C-2, C-8a, and C-5, while the proton at C-4 would show correlations to C-3, C-4a, and C-5. These correlations are instrumental in confirming the substitution pattern on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, regardless of their bonding. This is particularly useful for determining the stereochemistry of the molecule. For the 2-hydroxyl group, NOESY can reveal its axial or equatorial orientation by showing correlations to nearby protons on the aliphatic ring.
Solid-State NMR Spectroscopy for Bulk Material Analysis
While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) can be used to study the bulk properties of this compound in its crystalline or amorphous solid form. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can provide information on the polymorphism, crystallinity, and intermolecular interactions within the solid material. Although specific ssNMR studies on this compound are not prevalent, analysis of related tetralin-based materials has demonstrated the utility of this technique in understanding their solid-state structure. researchgate.net
Stereochemical Assignment through NMR Parameters
The stereochemistry at the C-2 position is a key structural feature of this compound. NMR spectroscopy offers several methods for its determination. The magnitude of the coupling constants (J-values) between the protons on the aliphatic ring can provide clues about their dihedral angles and thus the relative stereochemistry. Furthermore, derivatization of the diol, for example, by forming an acetonide with a chiral auxiliary, can lead to diastereomers with distinct and predictable differences in their ¹³C NMR chemical shifts, allowing for the assignment of the relative stereochemistry. univ-lemans.fr NOESY experiments, as mentioned earlier, are also a direct method for determining the spatial arrangement of the substituents.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS is a soft ionization technique that allows for the accurate mass determination of the molecular ion, which in turn enables the confident assignment of the molecular formula. acs.org For this compound (C₁₀H₁₂O₂), the expected exact mass can be calculated.
Table 2: Calculated Exact Mass for this compound
| Ion Species | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 165.0859 |
| [M+Na]⁺ | 187.0678 |
| [M-H]⁻ | 163.0710 |
Experimental determination of the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm) would confirm the elemental composition of C₁₀H₁₂O₂.
Tandem Mass Spectrometry (MS/MS) for Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the structure of the molecule and its fragmentation pathways.
While specific MS/MS data for this compound is not available, fragmentation would likely proceed through characteristic losses of water (H₂O) from the hydroxyl groups and cleavage of the aliphatic ring. A plausible fragmentation pathway could involve the initial loss of a water molecule, followed by a retro-Diels-Alder reaction of the tetralin ring system. The resulting fragment ions would be indicative of the substitution pattern.
Vibrational Spectroscopy for Functional Group Identification (IR, Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. For this compound, these methods provide definitive evidence for its key structural features: the hydroxyl groups, the aromatic ring, and the saturated aliphatic ring.
IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, providing information on different vibrational modes. ksu.edu.sa While both are based on molecular vibrations, their selection rules differ; IR activity requires a change in the dipole moment, whereas Raman activity depends on a change in the polarizability of the molecule. ksu.edu.sa
The spectrum of this compound is expected to be characterized by several key vibrational bands. The most prominent of these would be the O-H stretching vibrations from the two hydroxyl groups, typically appearing as a broad band in the IR spectrum. The aromatic portion of the molecule gives rise to C-H stretching vibrations and C=C stretching vibrations within the ring. The saturated portion exhibits characteristic aliphatic C-H stretching, scissoring, and rocking vibrations. irphouse.commdpi.com
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretching | 3200 - 3600 (broad) | IR |
| Aromatic C-H Stretching | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretching | 2850 - 2960 | IR, Raman |
| Aromatic C=C Stretching | 1500 - 1620 | IR, Raman |
| C-O Stretching (Phenolic) | 1200 - 1260 | IR |
| C-O Stretching (Alcoholic) | 1000 - 1150 | IR |
| Out-of-plane C-H Bending | 750 - 900 | IR |
Note: The precise positions of these bands can be influenced by factors such as hydrogen bonding and the specific conformation of the molecule. Data is inferred from spectral data of analogous compounds like tetralin and dihydroxynaphthalenes. irphouse.comchemicalbook.comresearchgate.net
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. creativebiomart.netfiveable.me This technique is indispensable for unambiguously establishing both the relative and absolute stereochemistry of chiral molecules like this compound, which contains a stereocenter at the C2 position.
For this compound, X-ray analysis would confirm the relative configuration of the substituents on the saturated ring. More importantly, for an enantiomerically pure sample, anomalous dispersion techniques can be used to determine the absolute configuration (R or S) at the C2 stereocenter. nih.gov This is achieved by analyzing the subtle differences in diffraction intensities (known as Bijvoet pairs) caused by the interaction of X-rays with the electron clouds of the atoms.
Table 2: Key Parameters Determined by X-ray Crystallography
| Parameter | Description |
|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the smallest repeating unit of the crystal. |
| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. |
| Torsional Angles | Angles describing the conformation of the molecule, particularly the puckering of the saturated ring. |
| Absolute Configuration | The absolute spatial arrangement of atoms (R/S designation) for a chiral molecule. |
This table represents the type of data that would be obtained from a successful X-ray crystallographic analysis.
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of this compound from reaction mixtures or natural extracts and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the separation and quantification of non-volatile or thermally sensitive compounds like phenolic diols. oup.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically most effective. nih.gov
In this setup, the sample is injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. mdpi.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. The elution profile is monitored by a detector, commonly a Diode Array Detector (DAD) or UV detector, which can also provide spectral information to aid in peak identification.
Table 3: Representative HPLC Conditions for Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient elution (e.g., starting with a high percentage of A, increasing B over time) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV/DAD at 220 nm and 280 nm |
| Column Temperature | 25 - 40 °C |
Note: These conditions are based on standard methods for separating phenolic compounds and would require optimization for this specific analyte. oup.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. It is highly effective for the analysis of volatile compounds. However, due to the polar hydroxyl groups, this compound is non-volatile and requires chemical derivatization prior to analysis. nih.gov
The most common derivatization method for hydroxyl groups is silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The resulting TMS-ether derivative is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar HP-5MS column). nih.gov
As the derivatized compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. benthamopen.com The fragmentation pattern for the bis-TMS derivative of this compound would be expected to show a molecular ion peak (M•+) and characteristic fragments corresponding to the loss of methyl groups ([M-15]+) and the cleavage of the tetralin skeleton. researchgate.net
Table 4: Typical GC-MS Parameters and Expected Fragments
| Parameter | Typical Condition |
|---|---|
| GC Conditions | |
| Derivatization Reagent | BSTFA with 1% TMCS or MSTFA |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Initial temp ~100°C, ramp to ~280-300°C |
| MS Parameters | |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (for quantification) |
| Expected Fragments (m/z) | |
| Molecular Ion (M•+) | 308 (for bis-TMS derivative) |
| [M - CH₃]⁺ | 293 |
| [M - (CH₃)₃Si]⁺ | 235 |
| Tetralin skeleton fragments | Various, depends on cleavage pathways |
Note: Fragmentation data is predictive and based on the analysis of silylated tetralin metabolites and other phenolic compounds. researchgate.netnih.gov
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis
Electronic Circular Dichroism (ECD) is a specialized spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. numberanalytics.comsmoldyn.org It is an invaluable tool for determining the absolute configuration and studying the conformational properties of chiral compounds in solution. researchgate.netresearchgate.net
Since this compound possesses a chiral center at C2, its enantiomers, (2R)- and (2S)-1,2,3,4-tetrahydronaphthalene-2,7-diol, will produce ECD spectra that are mirror images of each other (equal in magnitude but opposite in sign). A racemic mixture will be ECD silent.
The ECD spectrum arises from electronic transitions within a chiral chromophore. acs.org In this molecule, the substituted naphthalene (B1677914) ring acts as the primary chromophore. The interaction of this chromophore with the chiral center on the adjacent ring induces the chiroptical activity.
Modern approaches to determining absolute configuration involve comparing the experimentally measured ECD spectrum with a theoretical spectrum generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). numberanalytics.com By calculating the predicted spectra for both the R and S enantiomers, a direct comparison with the experimental data allows for an unambiguous assignment of the absolute configuration of the synthesized or isolated compound.
Table 5: Principles of ECD for Chiral Analysis of this compound
| Aspect | Description |
|---|---|
| Principle | Measures the difference in absorption (ΔA = A_L - A_R) of left (L) and right (R) circularly polarized light by a chiral molecule. |
| Output | An ECD spectrum plotting molar circular dichroism (Δε) versus wavelength. Positive or negative peaks are called Cotton effects. |
| Application | Determination of absolute configuration (R/S) of the C2 stereocenter. |
| Methodology | 1. Measure the experimental ECD spectrum of an enantiomerically pure sample. 2. Perform TD-DFT calculations to predict the ECD spectra for both the (R) and (S) enantiomers. 3. Match the experimental spectrum to one of the calculated spectra to assign the absolute configuration. |
| Expected Outcome | The (2R)- and (2S)-enantiomers will exhibit mirror-image ECD spectra. |
Computational and Theoretical Studies on 1,2,3,4 Tetrahydronaphthalene 2,7 Diol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Detailed quantum chemical calculations specifically for 1,2,3,4-tetrahydronaphthalene-2,7-diol are not found in the reviewed literature. Such studies would typically involve determining the optimized molecular geometry, electronic energy, and distribution of electron density.
Density Functional Theory (DFT) Applications
No specific applications of Density Functional Theory (DFT) for this compound have been reported in the available scientific literature. DFT is a widely used method for calculating the electronic structure of molecules, providing a balance between accuracy and computational cost.
Molecular Orbital Analysis (HOMO-LUMO)
A molecular orbital analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), has not been published for this compound. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and electronic properties of a molecule.
Conformation Analysis and Energetic Profiles
There are no published studies on the conformational analysis and energetic profiles of this compound. Such an analysis would identify the most stable conformations of the molecule and the energy barriers between them.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics simulations, which are used to study the time-dependent behavior of molecules and their interactions, have not been reported for this compound.
Prediction of Spectroscopic Parameters
While spectroscopic data for other tetralin derivatives exist, there are no specific computational predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound in the reviewed literature.
Structure-Property Relationship Studies in Material Design
The utility of a chemical compound in material design is intrinsically linked to its molecular structure. Computational and theoretical studies provide a powerful lens through which we can predict and understand the physical and chemical properties of a molecule like this compound, and how these properties might be harnessed in the creation of new materials. The unique arrangement of the saturated and aromatic rings, combined with the specific placement of the hydroxyl groups in the 2 and 7 positions, is expected to give rise to a distinct set of characteristics.
At the heart of structure-property relationship studies lies the ability to predict macroscopic properties from the microscopic details of a molecule. For this compound, key areas of computational investigation would include:
Molecular Geometry and Conformational Analysis: The flexibility of the tetrahydro- portion of the naphthalene (B1677914) ring system allows for various conformations. Understanding the energetically preferred shapes of the molecule is crucial, as this will dictate how the molecules pack in a solid state and interact with other molecules in a composite material. The positioning of the hydroxyl groups on both the aliphatic and aromatic rings will significantly influence these conformations.
Intermolecular Interactions: The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. This opens up the possibility of forming extensive one-, two-, or three-dimensional hydrogen-bonded networks. The strength and directionality of these bonds, which can be modeled using computational methods, are fundamental to predicting properties such as melting point, boiling point, and solubility. Furthermore, the aromatic ring can participate in π-π stacking interactions, adding another layer of control over the supramolecular architecture.
Electronic Properties: The interplay between the electron-donating hydroxyl groups and the aromatic system can be analyzed to predict the molecule's electronic behavior. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the dipole moment, and the molecular electrostatic potential surface are critical for understanding its potential use in electronic materials, as a ligand for metal complexes, or as a monomer in polymerization reactions.
Table 1: Representative Computed Properties for a Tetrahydronaphthalene Diol Isomer
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem nih.gov |
| Molecular Weight | 164.20 g/mol | PubChem nih.gov |
| XLogP3 | 1.1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Exact Mass | 164.083729621 Da | PubChem nih.gov |
| Topological Polar Surface Area | 40.5 Ų | PubChem nih.gov |
| Heavy Atom Count | 12 | PubChem nih.gov |
| Complexity | 140 | PubChem nih.gov |
In the context of material design, these properties have significant implications. The presence of two hydrogen bond donors and acceptors in this compound would suggest its potential to form rigid, well-defined structures. This could be advantageous in the design of organic crystals with specific optical properties or in the creation of porous materials for gas storage and separation.
Furthermore, the two hydroxyl groups offer reactive sites for polymerization. The difference in the chemical environment of the hydroxyl group on the aliphatic ring (position 2) versus the one on the aromatic ring (position 7) could allow for selective chemical modification, leading to the synthesis of novel polymers with controlled architectures and functionalities. For example, this could lead to the development of new types of polyesters or polyethers with enhanced thermal stability or specific liquid crystalline properties.
Future Directions and Emerging Research Challenges
Development of Novel and Highly Efficient Synthetic Pathways
Current synthetic routes to 1,2,3,4-tetrahydronaphthalene-2,7-diol and its derivatives often rely on multi-step processes that may involve harsh reagents and produce significant waste. A primary future challenge is the development of more efficient, economical, and environmentally benign synthetic methodologies.
Key Research Objectives:
Catalyst Innovation: The exploration of novel catalysts is paramount. This includes the design of transition-metal catalysts for direct C-H activation and functionalization of the tetralin core, as well as the development of organocatalysts to promote stereoselective reactions. Recent advances in the catalytic annulation of α,β-unsaturated N-arylamides to produce dihydroquinolin-2(1H)-ones suggest that similar catalytic strategies could be adapted for the synthesis of the tetrahydronaphthalene framework. mdpi.comconsensus.app
Green Chemistry Approaches: A shift towards green chemistry principles is essential. This involves investigating the use of renewable starting materials, employing safer solvents, and designing reactions with high atom economy. The potential to derive diol monomers from biomass, as seen with compounds like 2,5-hexanediol, presents an intriguing avenue for the sustainable production of this compound analogues. rsc.orgpolyestertime.com
Flow Chemistry Synthesis: The adoption of continuous flow chemistry could offer significant advantages over traditional batch processing. Flow reactors can provide precise control over reaction parameters such as temperature and pressure, leading to improved yields, enhanced safety, and easier scalability.
Integration into Advanced Material Systems with Tunable Properties
The diol functionality of this compound makes it a prime candidate as a monomer for the synthesis of novel polymers with tailored properties. Its rigid, bicyclic structure could impart unique thermal and mechanical characteristics to the resulting materials.
Prospective Research Areas:
Polyester (B1180765) and Polyurethane Synthesis: As a diol, the compound can be reacted with dicarboxylic acids or diisocyanates to form polyesters and polyurethanes, respectively. specialchem.comchemhume.co.uklibretexts.org The rigidity of the tetrahydronaphthalene unit is expected to influence the glass transition temperature and mechanical strength of these polymers. A systematic study correlating the structure of the diol with the properties of the resulting polymer is a key area for future research.
Functional Polymers: The aromatic ring of this compound provides a platform for further functionalization. This could lead to the development of polymers with specific optical, electronic, or recognition properties for applications in sensors, membranes, or specialty coatings.
Bio-based Polymers: Investigating the use of co-monomers derived from renewable resources alongside this compound could lead to the creation of high-performance, partially bio-based polymers, addressing the growing demand for sustainable materials. polyestertime.com
Advancements in In-Situ Characterization Techniques
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and polymerization of this compound is crucial for process optimization. The implementation of advanced in-situ characterization techniques will be instrumental in achieving this.
Emerging Techniques and Applications:
Real-time Spectroscopic Monitoring: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout a chemical reaction. rsc.orgmt.comspectroscopyonline.com This allows for precise kinetic studies and the identification of transient species, leading to a more complete mechanistic understanding.
Process Analytical Technology (PAT): The integration of in-situ monitoring tools into a PAT framework will enable the development of robust and well-controlled manufacturing processes for both the compound and its polymeric derivatives. spectroscopyonline.com
Advanced Spectroscopic and Microscopic Methods: Techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) can be used to study the morphology and structure of materials derived from this compound at the nanoscale. oxinst.com
Interdisciplinary Research with Related Chemical Fields
The full potential of this compound will be unlocked through collaborations that bridge the gap between different scientific disciplines.
Opportunities for Cross-Disciplinary Collaboration:
Computational Chemistry: Molecular modeling and density functional theory (DFT) calculations can be employed to predict the properties of polymers derived from this compound, guide the design of new synthetic pathways, and elucidate reaction mechanisms at a molecular level. researchgate.netneist.res.in
Medicinal Chemistry and Pharmacology: Given that derivatives of this compound have been investigated for their anti-inflammatory properties, further collaboration with medicinal chemists and pharmacologists is warranted. nih.gov This could involve the synthesis and screening of new analogues for a broader range of biological activities, leveraging the interdisciplinary approaches common in the study of phenolic compounds. nih.govrsc.orgresearchgate.net
Materials Science and Engineering: Close collaboration with materials scientists will be essential to explore the applications of polymers incorporating this compound in areas such as advanced composites, biomedical devices, and electronic components. researchgate.netmdpi.com
Q & A
Q. What are the recommended synthetic routes for 1,2,3,4-tetrahydronaphthalene-2,7-diol?
- Methodological Answer : A common approach involves cyclization or hydroxylation of tetralin derivatives. For example:
- Oxyanion alkylation : React naphthol derivatives (e.g., 2,7-dihydroxynaphthalene) with propargyl bromide in DMF using K₂CO₃ as a base, followed by catalytic hydrogenation to reduce alkynes and aromatic rings .
- Hydrogen-donor solvent systems : Utilize tetralin derivatives as hydrogen sources in decarboxylation or hydrogenation reactions, adapting protocols from lignin-derived phenolic compound studies .
- Historical synthesis : Early methods from the 1930s employed dehydrogenation of dimethyltetralins or condensation reactions using Friedel-Crafts catalysts .
Q. How can the purity of this compound be assessed experimentally?
- Methodological Answer :
- Chromatography : Use TLC with n-hexane:ethyl acetate (9:1) for preliminary monitoring . For quantitative analysis, employ HPLC with UV detection (λ = 254–280 nm) or GC-MS for volatile derivatives .
- Spectroscopy : Confirm structural integrity via FT-IR (O-H stretch ~3200–3600 cm⁻¹) and ¹H NMR (aromatic protons δ 6.5–7.5 ppm, hydroxyls δ 4.5–5.5 ppm) .
- Thermal analysis : Differential scanning calorimetry (DSC) to identify melting points and decomposition profiles .
Advanced Research Questions
Q. What strategies resolve contradictions in toxicological data for 1,2,3,4-tetrahydronaphthalene derivatives?
- Methodological Answer :
- Systematic reviews : Follow inclusion criteria from toxicological profiles (e.g., Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene), prioritizing peer-reviewed studies with defined exposure routes (inhalation, oral) and endpoints (hepatic/renal effects) .
- Dose-response modeling : Compare NOAEL/LOAEL values across species (e.g., rodents vs. primates) to assess interspecies variability .
- In vitro assays: Use hepatic microsomes to evaluate metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) that may explain discrepancies in cytotoxicity .
Q. How does stereochemistry influence the reactivity of this compound in hydrogen-donor applications?
- Methodological Answer :
- Conformational analysis : Use computational tools (e.g., DFT) to model chair vs. boat conformations of the tetralin ring. The axial vs. equatorial positioning of hydroxyl groups affects hydrogen-bonding networks and redox potentials .
- Experimental validation : Synthesize enantiomers via chiral resolution (e.g., using (-)-menthol esters) and compare their hydrogen-donor efficiency in lignin depolymerization reactions .
- Kinetic studies : Monitor reaction rates in D₂O vs. H₂O to probe isotope effects on proton transfer mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
